2,5-Diazabicyclo[2.2.1]heptan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diazabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-5-4-1-3(7-5)2-6-4/h3-4,6H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXBWPAFCHPJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Mechanistic Insights for 2,5 Diazabicyclo 2.2.1 Heptan 3 One and Its Derivatives
Asymmetric Synthetic Routes to Enantiopure 2,5-Diazabicyclo[2.2.1]heptan-3-one Scaffolds
The construction of the strained this compound core with high stereochemical control is a significant synthetic challenge. Researchers have developed several strategies starting from chiral precursors or employing catalytic asymmetric methods to obtain enantiomerically pure scaffolds.
Chiral Auxiliary-Mediated Approaches
A prevalent strategy for synthesizing enantiopure 2,5-diazabicyclo[2.2.1]heptan-3-ones relies on the use of starting materials from the chiral pool, where the inherent stereochemistry of the material directs the formation of the desired product. The most common starting material is (2S,4R)-4-hydroxy-L-proline, which serves as a self-immolative chiral auxiliary.
One of the most direct methods involves an unexpected intramolecular cyclization under Mitsunobu reaction conditions. researchgate.net When N-protected anilides of (2S,4R)-4-hydroxyproline are treated with reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3), the anilide nitrogen acts as an internal nucleophile. This attacks the activated C4 hydroxyl group, leading to the formation of the bicyclic lactam in a single step. The acidity of the anilide nitrogen is crucial for this cyclization to occur. researchgate.net
| Starting Material | Reagents | Protecting Group (N1) | Product | Key Feature |
| N-Z-(2S,4R)-4-hydroxyproline-4'-nitroanilide | DEAD, PPh3, Thioacetic Acid | Benzyloxycarbonyl (Z) | 5-(4-Nitrophenyl)-2-Z-2,5-diazabicyclo[2.2.1]heptan-3-one | Direct intramolecular cyclization via Mitsunobu reaction. researchgate.net |
| N-Boc-(2S,4R)-4-hydroxyproline anilide | DEAD, PPh3 | tert-Butoxycarbonyl (Boc) | 5-Phenyl-2-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one | Anilide nitrogen acts as an internal nucleophile. researchgate.net |
In these approaches, the stereocenters of the hydroxyproline (B1673980) starting material directly template the absolute configuration of the bridgehead carbons (C1 and C4) in the final product.
Organocatalytic and Transition Metal-Catalyzed Methods
Organocatalytic and transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex chiral molecules. For the this compound scaffold, these methods often involve cascade reactions where stereochemistry is induced catalytically.
An elegant organocatalytic approach involves an epimerization-lactamization cascade. This method starts with a (2S,4R)-4-aminoproline methyl ester derivative. Under strong basic conditions (e.g., NaOMe), epimerization occurs at the C2 position. The resulting (2R)-epimer then undergoes a rapid and irreversible intramolecular aminolysis (lactamization) to form the desired bridged (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one core. The use of an electron-withdrawing protecting group on the proline nitrogen is essential for this cascade to proceed efficiently.
| Substrate | Catalyst/Promoter | Key Transformation | Product Configuration |
| (2S,4R)-N-Ts-4-aminoproline methyl ester | Strong Base (e.g., NaOMe) | Epimerization-Lactamization Cascade | (1R,4R) |
| (2S,4R)-N-Boc-4-aminoproline methyl ester | Strong Base (e.g., t-BuOK) | Intramolecular Aminolysis of (2R)-epimer | (1R,4R) |
While direct transition-metal catalysis for the formation of the diazabicyclo-heptanone is less common, methods for synthesizing related azabicyclic systems suggest potential pathways. For instance, proton relay catalysis using Al(III) complexes has been shown to effectively produce 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-amines. This strategy could potentially be adapted for the synthesis of the diazabicyclic lactam.
Biomimetic and Enzymatic Syntheses
Biocatalysis offers a highly selective and environmentally benign route to chiral compounds. For the related Vince lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one), a key building block in antiviral drug synthesis, enzymatic resolution has been highly successful. nih.govlookchem.com Whole cells of Bradyrhizobium japonicum contain two distinct γ-lactamases that exhibit opposite enantioselectivity. These enzymes can be used to resolve a racemic mixture of the Vince lactam, providing access to either the (+) or (-) enantiomer in high optical purity (>99% ee) and with yields approaching 50%. nih.gov This enzymatic approach highlights a powerful method for obtaining enantiopure bicyclic lactams, a strategy that could be explored for the this compound system.
The previously mentioned epimerization-lactamization cascade can also be viewed as a biomimetic-style process, where a sequence of reactions is orchestrated to build molecular complexity in a single pot, mimicking the efficiency of biosynthetic pathways.
Methodologies for Stereoselective Functionalization of the Bicyclic Core
Once the enantiopure this compound scaffold is synthesized, its utility is expanded through selective functionalization at its nitrogen and carbon atoms.
N-Alkylation and N-Acylation Reactions
The two nitrogen atoms in the bicyclic core offer opportunities for differential functionalization. Typically, the N2 nitrogen is part of the lactam, while the N5 nitrogen is a secondary amine that is readily available for substitution.
N-Acylation: The N5 amine can be easily acylated. A common strategy involves protection with a tert-butoxycarbonyl (Boc) group, which facilitates purification and can be removed under acidic conditions. This N-Boc derivative serves as a versatile intermediate for further modifications.
N-Alkylation and N-Arylation: The secondary amine at the N5 position can be selectively alkylated or arylated. For instance, reductive amination is a common method for introducing alkyl groups. Palladium-catalyzed Buchwald-Hartwig amination has been successfully employed for the N-arylation of the Boc-protected scaffold with various aryl bromides.
| Substrate | Reaction | Reagents | Product |
| (1S,4S)-2-Boc-5H-2,5-diazabicyclo[2.2.1]heptane | N-Arylation | Aryl bromide, Pd(OAc)2, BINAP, NaOtBu | (1S,4S)-2-Boc-5-aryl-2,5-diazabicyclo[2.2.1]heptane |
| (1S,4S)-5-Benzyl-2-tosyl-2,5-diazabicyclo[2.2.1]heptane | N-Debenzylation | H2, Pd/C | (1S,4S)-2-Tosyl-5H-2,5-diazabicyclo[2.2.1]heptane |
| (1S,4S)-2-Boc-5H-2,5-diazabicyclo[2.2.1]heptane | Dithiocarbamate (B8719985) Formation | CS2, MgO, Alkylating Agent | (1S,4S)-2-Boc-5-(dithiocarbamate)-2,5-diazabicyclo[2.2.1]heptane |
These reactions are crucial for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Substitutions at the Carbonyl and Methylene (B1212753) Positions
Modifying the carbon framework of the scaffold allows for fine-tuning of its steric and electronic properties.
Substitution at Methylene Positions: The methylene bridge (C7) and the positions adjacent to the nitrogens (C3 and C6) can be functionalized. A directed metalation strategy has been used to introduce substituents at the C3 position. By treating the N-Boc protected parent diamine with sec-butyllithium (B1581126) (sec-BuLi), deprotonation occurs selectively at the C3 position, and the resulting organolithium species can be trapped with various electrophiles. rsc.org
Reactions at the Carbonyl Group: The lactam carbonyl group at C3 is a key site for functionalization. It can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LAH). byjus.commasterorganicchemistry.comadichemistry.com This reaction converts the this compound scaffold into the corresponding 2,5-diazabicyclo[2.2.1]heptane diamine, providing access to a different class of rigid diamine ligands. While not demonstrated on this specific scaffold, analogous bicyclic ketones have been shown to undergo Wittig reactions to form exocyclic double bonds, suggesting a potential route for further diversification.
Annulation and Ring-Expansion Reactions
The construction of the strained 2,5-diazabicyclo[2.2.1]heptane core often relies on intramolecular cyclization, or annulation, reactions where a pre-functionalized precursor undergoes ring closure. Ring-expansion strategies starting from related bicyclic systems provide an alternative pathway.
An elegant and direct route to the this compound skeleton was discovered through an unexpected outcome of the Mitsunobu reaction. researchgate.net When anilide derivatives of N-protected (2S,4R)-4-hydroxyproline were treated with thioacetic acid under standard Mitsunobu conditions, the expected substitution product was not formed. Instead, an intramolecular cyclization occurred, yielding the bicyclic lactam structure. researchgate.net The reaction proceeds via activation of the hydroxyl group, followed by nucleophilic attack from the anilide nitrogen, leading to the formation of the bridged system. researchgate.net
Another powerful annulation strategy is the epimerization-lactamization cascade. researchgate.netrsc.org This method utilizes functionalized (2S,4R)-4-aminoproline methyl esters as starting materials. Under the influence of a strong base, these substrates are believed to undergo epimerization at the C2 position. This change in stereochemistry facilitates a subsequent intramolecular aminolysis, where the amino group attacks the ester carbonyl, to form the bridged lactam intermediate, yielding (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. researchgate.netrsc.org Key factors for the success of this cascade are the presence of an electron-withdrawing N-protecting group and the use of a strong base. researchgate.netrsc.org
Alternative annulation approaches have also been developed for related diazabicyclo[2.2.1]heptane systems. For instance, iodine-mediated cyclization of optically pure compounds containing 4,5-diamino-1,7-octadiene or 1,2-diamino-4-alkene moieties has been used to stereoselectively synthesize substituted 2,5-diazabicyclo[2.2.1]heptanes. acs.org
Ring-expansion reactions offer a different approach, transforming an existing bicyclic core into a new one. Research into the rearrangement of azanorbornanic aminyl radicals has shown a regioselective expansion of the [2.2.1]azabicyclic system into a 2,8-diazabicyclo[3.2.1]oct-2-ene system. us.esacs.org This transformation is initiated by generating an aminyl radical from an organic azide (B81097) using reagents like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), which then undergoes a skeletal rearrangement. us.esacs.org
| Strategy | Starting Material | Key Reagents/Conditions | Product Core | Reference |
|---|---|---|---|---|
| Intramolecular Mitsunobu Annulation | N-protected (2S,4R)-4-hydroxyproline anilide | Thioacetic acid, DEAD, PPh₃ | This compound | researchgate.net |
| Epimerization-Lactamization Cascade | N-protected (2S,4R)-4-aminoproline methyl ester | Strong base (e.g., NaH, KHMDS) | This compound | researchgate.netrsc.org |
| Iodine-Mediated Annulation | 4,5-diamino-1,7-octadiene derivatives | Iodine | 2,5-Diazabicyclo[2.2.1]heptane | acs.org |
| Radical-Mediated Ring Expansion | 3-Azidoazanorbornane derivatives | Bu₃SnH, AIBN | 2,8-Diazabicyclo[3.2.1]oct-2-ene | us.esacs.org |
Elucidation of Reaction Mechanisms in Syntheses of this compound Analogues
Understanding the intricate mechanisms of these synthetic transformations is paramount for optimizing reaction conditions, controlling stereochemistry, and expanding the scope of accessible analogues. Mechanistic studies often employ a combination of experimental techniques, such as kinetic isotope effect analysis, and theoretical methods, like transition state analysis.
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org
Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) is expected. princeton.edu
Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation but is located at or near the reaction center. These effects are smaller (kH/kD ≈ 0.7–1.5) and provide insight into changes in hybridization or steric environment at the transition state. wikipedia.orgprinceton.edu
While specific KIE studies on the synthesis of this compound are not extensively reported, the principles can be applied to understand the proposed mechanisms. For the epimerization-lactamization cascade, a secondary KIE study could be designed. researchgate.netrsc.org Replacing the hydrogen at the C2 position with deuterium (B1214612) (²H) could test the proposed epimerization step. If the C2-H bond is rehybridizing in the rate-determining step, a measurable secondary KIE would be expected. wikipedia.org Similarly, for the Mitsunobu cyclization, KIE studies could help to distinguish the rate-determining step, whether it is the initial activation of the alcohol or the subsequent intramolecular nucleophilic attack. researchgate.net
| Reaction | Proposed Isotopic Labeling | Potential KIE Type | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Epimerization-Lactamization Cascade | Deuterium at C2 of proline ester | Secondary KIE | Evidence for rate-limiting epimerization (change from sp³ to sp² character) | researchgate.netrsc.orgwikipedia.org |
| Intramolecular Mitsunobu Annulation | ¹⁵N labeling of anilide nitrogen | Secondary KIE | Information on the timing of N-C bond formation in the transition state | researchgate.netwikipedia.org |
| Radical-Mediated Ring Expansion | ¹³C labeling at the migrating carbon | Primary or Secondary KIE | Elucidation of the rate-determining step of the rearrangement | us.esacs.orgprinceton.edu |
Complementing experimental data, computational chemistry provides a powerful lens to visualize and analyze the high-energy transition states that govern reaction pathways. Density Functional Theory (DFT) and other computational methods can map potential energy surfaces, calculate activation barriers, and predict the geometries of transition state structures.
For the ring expansion of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems, a detailed mechanistic proposal has been supported by computational studies. us.esacs.org These studies investigate the energetics of the proposed radical rearrangement pathway. The calculations help to rationalize the observed regioselectivity of the ring expansion and explain why the rearrangement from the [2.2.1] bicyclic skeleton is favored over a simple reduction of the azide group. us.es The analysis of the transition state structures provides insight into the specific bond-breaking and bond-forming events that occur during the rearrangement, confirming the influence of the rigid bicyclic skeleton on the reaction's outcome. us.es Such computational analyses are invaluable for understanding complex rearrangements and for predicting the feasibility of analogous transformations on different substrates.
Detailed Structural Characterization and Conformational Dynamics of 2,5 Diazabicyclo 2.2.1 Heptan 3 One Systems
Spectroscopic Probes for Conformation and Stereochemistry
Solution-state and solid-state spectroscopic methods are powerful tools for elucidating the fine details of molecular structure, including stereochemistry, conformational preferences, and the subtle interplay of electronic effects.
NMR spectroscopy is a cornerstone for the structural elucidation of 2,5-diazabicyclo[2.2.1]heptan-3-one systems in solution. Standard 1D ¹H and ¹³C NMR spectra confirm the core structure and purity. For the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, proton signals for the bridgehead CH (C1 and C4), the CH₂ groups adjacent to the nitrogens (C2 and C6), and the bridging CH₂ (C7) are well-resolved. nih.gov
| Proton Assignment | Chemical Shift (δ) in D₂O nih.gov | Multiplicity |
|---|---|---|
| CH at C1 and C4 | 4.67 ppm | d |
| CH₂ at C3 and C6 | 3.65–3.57 ppm | m |
| CH₂ at C7 | 2.29 ppm | s |
To probe the three-dimensional structure and spatial relationships between protons, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable. columbia.edu These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å). columbia.edu For bicyclic systems, NOESY/ROESY cross-peaks can definitively establish the relative stereochemistry of substituents and confirm conformational details, such as the boat conformation of the six-membered ring. researchgate.netnih.gov For instance, the absolute configuration of C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane has been confirmed by comparing NMR data with results from X-ray crystallographic analysis. researchgate.netresearchgate.net
Infrared (IR) and Raman spectroscopy provide a "fingerprint" of a molecule's vibrational modes, which are sensitive to its conformation and intermolecular environment. For this compound, the most prominent vibrational bands are associated with the lactam functionality. iitm.ac.in
The C=O stretching vibration of the amide group is particularly informative and typically appears as a strong band in the IR spectrum. For cyclic amides (lactams), its frequency is sensitive to ring strain. In many β-lactam systems, this band is found in the 1754-1782 cm⁻¹ region. researchgate.netnih.gov The N-H stretching vibration usually appears as a band near 3425 cm⁻¹ in the IR spectrum. americanpharmaceuticalreview.com
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. Differences in band positions, intensities, and the number of bands between IR and Raman spectra can be used to distinguish between different polymorphic forms of a compound, which arise from different molecular packing and conformations in the solid state. americanpharmaceuticalreview.comresearchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| N-H Stretch | ~3300 - 3425 | IR |
| C=O Stretch (Lactam) | ~1690 - 1780 | IR (Strong), Raman |
| C-N Stretch | ~1380 - 1420 | IR, Raman |
Note: The frequency ranges are typical for lactam-containing compounds and provide an expected range for this compound. iitm.ac.inresearchgate.netnih.govamericanpharmaceuticalreview.com
As this compound possesses chiral centers (C1 and C4), chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assessing its absolute stereochemistry. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.
The lactam n-π* electronic transition gives rise to a Cotton effect in the CD spectrum, and the sign of this effect can often be correlated with the absolute configuration of the molecule. researchgate.net Studies on related bicyclic lactams and lactones have shown that the sign of the circular dichroism is a sensitive indicator of the chromophore's geometry. researchgate.net Furthermore, theoretical calculations of electronic circular dichroism (ECD) spectra can be compared with experimental spectra to provide a reliable assignment of the absolute configuration of complex chiral molecules, including diastereomers. rsc.org
Crystallographic Analysis of this compound Derivatives and Co-crystals
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and the details of crystal packing.
While the crystal structure for the unsubstituted this compound is not described in the searched literature, extensive analysis of the parent scaffold, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, reveals critical conformational features. iucr.orgnih.gov The C1–C7–C4 bridge imparts significant rigidity to the system, locking the six-membered diazacyclohexane ring into a distinct boat conformation. researchgate.netnih.gov This is in contrast to the flexible piperazine (B1678402) ring, which preferentially adopts a chair conformation. researchgate.net
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. In this compound systems, hydrogen bonding is a dominant directing force. The lactam moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which can lead to the formation of robust supramolecular synthons, such as chains or dimers.
The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide is stabilized by a complex three-dimensional network of N—H⋯Br hydrogen bonds that link the organic cations and bromide anions. iucr.orgnih.govresearchgate.net In co-crystals of the parent amine, hydrogen bonds are also the primary interactions holding the components together. acs.org For the 3-one derivative, the amide N-H and C=O groups are prime candidates for forming strong to moderate hydrogen bonds, which are critical in defining the crystal packing. acs.org
If appropriate functional groups are introduced onto the bicyclic scaffold, other non-covalent interactions can also play a significant role. For example, derivatives containing halogen atoms (F, Cl, Br, I) can act as halogen bond donors, forming directional C–X···A interactions (where A is a Lewis base, such as the carbonyl oxygen or a nitrogen atom). acs.org Similarly, the introduction of aromatic rings would allow for π-stacking interactions, further influencing the solid-state architecture. mdpi.com
Conformational Equilibria and Inversion Barriers in Solution
The conformational landscape of this compound in solution is largely defined by the fixed boat-like conformation of its bicyclic framework. vu.nl Unlike flexible cyclic systems that can exist as a mixture of multiple chair and boat conformers, the bridged nature of this molecule locks the six-membered ring containing the two nitrogen atoms into a single, rigid boat conformation. vu.nl
A key dynamic process in this and related nitrogen-containing bicyclic systems is nitrogen inversion. This process involves the nitrogen atom passing through a planar transition state, leading to the inversion of its pyramidal geometry. windows.net For the N5 nitrogen atom in this compound, this inversion is a rapid process at room temperature. However, the N2 nitrogen, being part of the lactam ring, exhibits significantly different behavior.
The barrier to rotation around the N-CO bond in lactams is a critical factor in their conformational dynamics. In derivatives of the related 2-oxa-5-azabicyclo[2.2.1]heptan-3-one, the free energy of activation (ΔG‡) for N-CO rotation has been studied. For instance, the N-benzoyl derivative of 2-oxa-5-azabicyclo[2.2.1]heptan-3-one was found to have a rotational barrier that is approximately 2 kcal/mol lower than its corresponding non-lactam analog, 2-oxa-5-azabicyclo[2.2.1]heptane. researchgate.net This difference highlights the influence of the carbonyl group on the rotational barrier.
Table 1: Predicted Conformational and Dynamic Properties of this compound
| Property | Description | Predicted Value/Characteristic |
| Dominant Conformation | The most stable arrangement of atoms in space. | Rigid boat-like conformation |
| N5 Inversion Barrier | The energy required for the inversion of the N5 nitrogen. | Expected to be low, similar to other secondary amines in a bicyclic system. |
| N2-CO Rotational Barrier | The energy required for rotation around the amide bond. | Expected to be significant due to amide resonance, but potentially lower than in planar lactams due to ring strain. |
It is important to note that the actual values for these parameters can be influenced by the solvent, temperature, and the presence of substituents on the bicyclic framework. researchgate.net
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by the interplay between the strained bicyclic system and the electronic properties of the lactam and amine functional groups. The lactam moiety, a cyclic amide, is of particular interest. In an ideal, planar amide, the nitrogen lone pair can delocalize into the carbonyl π-system, resulting in a partial double bond character for the N-CO bond and a planar geometry at the nitrogen atom.
However, in a bicyclic lactam such as this compound, the rigid framework forces the N2 nitrogen atom into a pyramidal geometry. This geometric constraint hinders the ideal overlap between the nitrogen lone pair and the carbonyl π-orbital, leading to a reduction in amide resonance. This phenomenon is a key feature of bridged lactams and has significant consequences for their reactivity and spectroscopic properties. The reduced amide character makes the carbonyl carbon more electrophilic compared to a planar amide.
Computational studies on related bicyclic systems, such as those involving Natural Bond Orbital (NBO) analysis, could provide a more detailed picture of the electronic distribution and bonding interactions within this compound. Such analyses would likely reveal the extent of the pyramidalization at the N2 nitrogen and the nature of the orbital interactions within the lactam group.
Reactivity Profiles and Transformational Chemistry of the 2,5 Diazabicyclo 2.2.1 Heptan 3 One Moiety
Acid-Base Properties and Protonation States
The pKa of the parent (1S)-2,5-diazabicyclo[2.2.1]heptane has been predicted to be approximately 10.58. This value reflects the basicity of the secondary amine functions within the bicyclic system. The rigid structure of the cage influences the availability of the nitrogen lone pairs for protonation. researchgate.netresearchgate.net
Nucleophilic Additions and Substitutions at the Lactam Carbonyl
The lactam carbonyl group in 2,5-diazabicyclo[2.2.1]heptan-3-one is a key site for chemical transformations. The reactivity of this carbonyl is influenced by the bicyclic structure, which can affect the planarity of the amide bond and, consequently, its susceptibility to nucleophilic attack. nih.gov While specific examples of nucleophilic additions directly to the lactam carbonyl of the parent this compound are not extensively detailed in the provided results, the general principles of lactam chemistry suggest that this is a viable reaction pathway.
Derivatives of this bicyclic lactam have been synthesized and utilized in various chemical transformations. For instance, N-substituted derivatives can be prepared, and the nature of the substituent on the nitrogen atom can modulate the reactivity of the lactam ring.
Regioselective and Stereospecific Functionalizations of the Azabicyclic System
The synthesis and functionalization of the 2,5-diazabicyclo[2.2.1]heptane skeleton often proceed with high degrees of regio- and stereoselectivity. An epimerization-lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters has been developed to produce (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. researchgate.netrsc.org This process involves an initial epimerization at the C2 position under basic conditions, followed by an intramolecular aminolysis to form the bridged lactam intermediate. rsc.org Key factors for this cascade reaction include the presence of an electron-withdrawing N-protective group and the use of a strong base. researchgate.netrsc.org
Furthermore, an unexpected intramolecular cyclization occurs during the Mitsunobu reaction of anilides of N-protected (2S,4R)-4-hydroxyproline, leading directly to the this compound skeleton. rsc.orgresearchgate.net This reaction highlights the inherent tendency of appropriately substituted proline derivatives to form this bicyclic system. The high strain of the bicyclic system can also be exploited in retro-condensation reactions to yield highly functionalized cyclopentene (B43876) and pyrroline (B1223166) scaffolds stereoselectively. nih.gov
Ring-Opening Reactions and Derivatization of Linearized Products
The strained 2,5-diazabicyclo[2.2.1]heptane ring system can undergo ring-opening reactions under various conditions. For instance, palladium-catalyzed ring-opening of related diazabicyclic olefins with 4-halo-1,3-dicarbonyl compounds leads to the formation of functionalized cyclopentenes. semanticscholar.orgmdpi.com This reaction proceeds through a π-allylpalladium intermediate. semanticscholar.orgmdpi.com
The resulting linearized products offer a platform for further derivatization, providing access to a variety of complex molecules. For example, the cyclopentene products can be further functionalized to create diverse molecular scaffolds. semanticscholar.orgmdpi.com
Participation in Pericyclic Reactions and Rearrangements
Pericyclic reactions, which involve a concerted reorganization of electrons within a cyclic transition state, are a powerful tool in organic synthesis. msu.eduacs.org While specific examples of the this compound core participating directly in pericyclic reactions are not explicitly detailed in the provided search results, the underlying bicyclo[2.2.1]heptane framework is known to undergo such transformations. For instance, rearrangements of bicyclo[2.2.1]heptane ring systems have been observed. acs.org
The thermal deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene, a related bicyclic system, has been studied in detail and is proposed to proceed through a synchronous C-N bond cleavage. researchgate.net Additionally, regioselective rearrangements of azanorbornanic aminyl radicals to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems have been reported, demonstrating the propensity of these strained bicyclic systems to undergo skeletal reorganization. acs.org
Molecular Recognition and Mechanistic Biological Probing Via 2,5 Diazabicyclo 2.2.1 Heptan 3 One Scaffolds
Rational Design Principles for Enzyme Active Site Ligands
The design of potent and selective enzyme inhibitors often relies on scaffolds that can position key chemical functionalities in a spatially precise manner to interact with an enzyme's active site. The 2,5-diazabicyclo[2.2.1]heptane framework is frequently employed for this purpose due to its conformational rigidity. researchgate.netresearchgate.net
A notable application of this principle is the development of inhibitors for β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. Derivatives of 2,5-diazabicyclo[2.2.1]heptan-3-one have been designed as γ-lactam mimics of the core four-membered ring of β-lactam antibiotics. researchgate.net These bicyclic γ-lactams act as competitive inhibitors of class A and C β-lactamases, with some derivatives showing inhibitory constants (Ki) as low as 70 µM. researchgate.net The design rationale is that the strained bicyclic structure presents a reactive amide bond in a conformation that is recognized by the active site of the β-lactamase, leading to inhibition. researchgate.net
The broader 2,5-diazabicyclo[2.2.1]heptane scaffold has been incorporated into inhibitors for various other enzymes. For instance, it is a key component of PFI-3, a small molecule inhibitor targeting the bromodomains of the BRG1 and BRM catalytic subunits within the SWI/SNF chromatin remodeling complex. nih.gov Furthermore, the parent scaffold has been utilized to develop inhibitors for B-Raf kinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), demonstrating its versatility in targeting diverse enzyme families. sigmaaldrich.comsigmaaldrich.com The design principle in these cases involves using the bicyclic core to anchor the molecule within the active site, while appended substituents are tailored to form specific interactions with surrounding amino acid residues, thereby enhancing potency and selectivity.
Table 1: Examples of Enzyme Inhibitors Based on the 2,5-Diazabicyclo[2.2.1]heptane Scaffold
| Inhibitor Class/Example | Target Enzyme(s) | Design Principle | Reference(s) |
| Bicyclic γ-lactams | Class A and C β-lactamases | Mimic of the β-lactam antibiotic core, competitive inhibition. | researchgate.net |
| PFI-3 | BRG1/BRM (SWI/SNF complex) | Scaffold anchors molecule to target the bromodomain. | nih.gov |
| Indazolylpyrazolo[1,5-a]pyrimidines | B-Raf Kinase | Core scaffold used in the development of kinase inhibitors. | sigmaaldrich.comsigmaaldrich.com |
| Azabicyclic sulfonamides | 11β-HSD1 | Bicyclic core serves as a rigid framework for inhibitor design. | sigmaaldrich.comsigmaaldrich.com |
Investigation of Receptor Binding Mechanisms and Allosteric Modulation
Derivatives of the 2,5-diazabicyclo[2.2.1]heptane scaffold are extensively used to investigate receptor binding and function, particularly for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The scaffold's rigid nature helps to dissect the complex interactions between a ligand and its receptor binding pocket.
Studies on α7 nAChRs have utilized biaryl-substituted 2,5-diazabicyclo[2.2.1]heptanes to understand binding mechanisms. nih.gov Research has shown that the distance between a protonatable nitrogen atom on the bicyclic core and a carbonyl group in the ligand is critical for the correct orientation within the binding domain, which in turn influences receptor desensitization. nih.gov This highlights how the fixed geometry of the scaffold allows for systematic exploration of spatial and electrostatic interactions.
Furthermore, ligands incorporating this scaffold have been instrumental in exploring allosteric modulation. For example, analogs based on the related 1-azabicyclo[2.2.2]octane and 1,4-diazabicyclo[3.2.2]nonane systems have led to the identification of positive allosteric modulators (PAMs) of the α3β2 nAChR. acs.org In a different context, a series of σ2 receptor ligands was developed where the common piperazine (B1678402) moiety was replaced with various bioisosteres, including the 2,5-diazabicyclo[2.2.1]heptane ring system. mdpi.com This analog displayed nanomolar affinity for the σ2 receptor. Computational docking studies predicted that the protonated nitrogen of the diazabicyclic core forms a key salt bridge with the aspartate residue (ASP29) in the receptor's binding site, demonstrating a specific binding mechanism. mdpi.com
While not directly involving the this compound, studies on bicyclic diketopiperazines have shown their utility as allosteric inhibitors of P2Y receptors, indicating the broader potential of such rigid bicyclic structures in discovering non-competitive modulators.
Utilization as Molecular Probes for Target Identification and Validation
Molecular probes are essential tools for identifying and validating biological targets. The 2,5-diazabicyclo[2.2.1]heptane scaffold is well-suited for constructing such probes due to its stable and well-defined structure, which allows for the attachment of reporter tags or reactive groups without disrupting the core binding pharmacophore.
A powerful application of this scaffold is in Encoded Library Technology (ELT). In one study, 2,5-diazabicyclo[2.2.1]heptane was used as a building block in a DNA-encoded library to screen for binders to the protein-protein interaction target LFA-1. timothyspringer.org The selection process prominently identified this scaffold, leading to the off-DNA synthesis and confirmation of hits that could serve as starting points for antagonist development. This exemplifies how the scaffold can be used in large-scale screening campaigns for hit and target identification. timothyspringer.org
The principles of click chemistry, which involve the use of highly efficient and specific reactions to join molecular fragments, are often employed in creating molecular probes. wikipedia.org The 2,5-diazabicyclo[2.2.1]heptane scaffold can be readily functionalized with "click-handles," such as azides or alkynes. This allows for its conjugation to reporter molecules (e.g., fluorophores for imaging), affinity tags (e.g., biotin (B1667282) for affinity-based protein profiling), or photo-reactive groups for affinity labeling experiments to covalently link the probe to its biological target for subsequent identification.
Interactions with Biomacromolecules at a Fundamental Level
The this compound scaffold and its derivatives interact with a variety of biomacromolecules, primarily proteins and nucleic acids, through a combination of fundamental non-covalent interactions.
Interactions with Proteins (Enzymes and Receptors): The biological activity of these compounds is predicated on their ability to bind with high affinity and specificity to proteins. The interaction of this compound derivatives with β-lactamases serves as a prime example of interaction with an enzyme. researchgate.net The binding is driven by molecular recognition within the enzyme's active site, mimicking the substrate. For receptors, such as the σ2 receptor, computational studies have revealed specific interactions at the atomic level. The binding of a 2,5-diazabicyclo[2.2.1]heptane analog was stabilized by a salt bridge between the protonated nitrogen of the ligand and an aspartate residue (ASP29) in the receptor, a critical electrostatic interaction. mdpi.com Additional stability is often conferred by hydrogen bonds and π-stacking interactions with aromatic residues in the binding pocket. mdpi.com
Interactions with Nucleic Acids: While direct interactions of the this compound scaffold with nucleic acids are less documented, its potential is highlighted by research on other rigid scaffolds used as peptidomimetics. For example, rigid templates are used to constrain peptides into specific secondary structures, such as β-hairpins, to enhance their binding to RNA targets like the HIV TAR RNA. uzh.ch The constrained bicyclic nature of the this compound scaffold makes it a candidate for similar applications in peptidomimetic design to target protein-nucleic acid interactions. The fundamental interactions in such cases would involve electrostatic interactions between basic residues on the mimetic and the phosphate (B84403) backbone of the nucleic acid, as well as hydrogen bonding and shape complementarity with the grooves or loops of the RNA or DNA structure. uni-muenchen.de
Computational Chemistry and Theoretical Modeling of 2,5 Diazabicyclo 2.2.1 Heptan 3 One
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties and reactivity of 2,5-diazabicyclo[2.2.1]heptan-3-one. Methods like ab initio Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed to solve the electronic Schrödinger equation for the molecule. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential.
For this compound, QM calculations can elucidate key aspects of its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's propensity to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Furthermore, QM methods are used to calculate the molecular electrostatic potential (MEP). The MEP map highlights regions of positive and negative electrostatic potential on the molecular surface, identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen of the lactam is expected to be a region of negative potential, making it a likely site for hydrogen bonding, while the hydrogen on the N5 nitrogen would be a region of positive potential. These calculations are crucial for predicting how the molecule will interact with biological targets, such as the active sites of enzymes. Theoretical studies on the related 2,3-diazabicyclo[2.2.1]hept-2-ene have utilized complete active space second-order perturbation theory (CASPT2) to investigate its potential energy surface and reaction mechanisms, demonstrating the power of these methods for bicyclic systems. researchgate.net
Density Functional Theory (DFT) Studies for Conformational Energies and Spectroscopic Parameters
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT is particularly well-suited for studying the conformational energies and spectroscopic properties of molecules like this compound. By calculating the energies of different possible conformations, DFT can identify the most stable, low-energy structures of the molecule. The rigid bicyclic framework limits the conformational freedom compared to flexible ring systems, but DFT can precisely quantify the energetic landscape. mdpi.commdpi.com
A significant application of DFT is the prediction of spectroscopic parameters, which can be directly compared with experimental data for structure validation. Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and simulate electronic circular dichroism (ECD) spectra. nih.gov This is particularly valuable for chiral molecules like the (1S,4S) or (1R,4R) enantiomers of substituted this compound. Comparing calculated and experimental ECD spectra can help determine the absolute configuration of a synthesized compound. nih.gov
DFT calculations are also employed to predict other spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. By calculating these parameters for a proposed structure and comparing them to experimental spectra, researchers can confirm the identity and purity of the synthesized compound. For bicyclic β-lactam systems, DFT has been used to analyze vibrational modes and understand how structural features influence the spectroscopic output.
Table 1: Representative DFT-Calculated Spectroscopic Data for a Bicyclic Lactam Analogue This table is illustrative and shows the type of data generated from DFT calculations for related bicyclic lactams. Specific values for this compound would require dedicated calculations.
| Parameter | Calculation Method | Predicted Value | Experimental Correlation |
|---|---|---|---|
| 13C NMR Chemical Shift (C=O) | B3LYP/6-31G(d) | ~175-180 ppm | Correlates with experimental chemical shifts for structure verification. |
| IR Frequency (C=O stretch) | B3LYP/6-31G(d) | ~1740-1760 cm-1 | Confirms the presence and electronic environment of the lactam carbonyl group. |
| ECD Transition (n→π*) | TD-DFT | ~220-240 nm | Sign of the Cotton effect helps determine the absolute configuration of chiral centers. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While QM and DFT methods are excellent for static properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov
For this compound, MD simulations can explore its conformational landscape in detail. Although the bicyclic core is rigid, substituent groups may have rotational freedom. MD can reveal the preferred orientations of these groups and the energy barriers between different conformational states.
A crucial aspect explored by MD is the effect of solvation. By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can study how solvent interactions influence the molecule's conformation and dynamics. Hydrogen bonding between the lactam's carbonyl oxygen or N-H group and water molecules can be observed and quantified. These simulations are vital for understanding the molecule's solubility and how its structure might change when moving from a nonpolar to a polar environment, which is highly relevant for biological activity. MD simulations are frequently used to study the stability of inhibitor-enzyme complexes, such as β-lactamase inhibitors bound to their target. semanticscholar.orgnih.gov
Table 2: Typical Parameters for an MD Simulation of a Small Molecule in Water This table provides a general example of settings used in MD simulations.
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms. |
| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules. |
| Simulation Time | 100-1000 ns | Ensures adequate sampling of conformational space. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure (NPT ensemble). |
In Silico Prediction of Molecular Interactions with Biological Targets
One of the most powerful applications of computational modeling for this compound is in predicting its interactions with biological macromolecules. Derivatives of this bicyclic γ-lactam are known to be competitive inhibitors of class A and C β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.
Molecular docking is a primary tool used for this purpose. Docking algorithms predict the preferred binding orientation of a ligand (the inhibitor) within the active site of a protein (the enzyme). These predictions are scored based on factors like shape complementarity and intermolecular forces, such as hydrogen bonds and van der Waals interactions. For derivatives of this compound, docking studies can reveal how the rigid scaffold orients functional groups to interact with key residues in the β-lactamase active site, providing a rationale for their inhibitory activity. Computational studies on the parent 2,5-diazabicyclo[2.2.1]heptane scaffold have been used to understand its interactions with targets like the σ2 receptor. mdpi.com
Following docking, MD simulations of the predicted protein-ligand complex can be performed to assess the stability of the binding pose and to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). semanticscholar.org These simulations provide a more dynamic and accurate view of the interaction than static docking alone. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often performed for derivatives to evaluate their drug-like properties, which is crucial for developing them into viable therapeutic agents. nih.govnih.gov
Table 3: Example of In Silico Data for a Putative Enzyme Inhibitor This table illustrates the kind of data generated from molecular docking and ADME prediction studies.
| Analysis | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Molecular Docking | Binding Energy (kcal/mol) | -7.5 | Indicates a favorable binding affinity to the target protein. |
| Molecular Docking | Key Interacting Residues | Ser70, Lys73, Ser130 | Identifies crucial hydrogen bonds and other interactions in the active site. |
| ADME Prediction | LogP (Lipophilicity) | 2.1 | Suggests good membrane permeability. |
| Rule of Five Violations | 0 | Predicts good oral bioavailability. |
Development of Force Fields for Bicyclic Nitrogen-Containing Systems
The accuracy of MD simulations is critically dependent on the quality of the underlying force field (FF). A force field is a set of parameters that defines the potential energy of a system as a function of its atomic coordinates. While general-purpose force fields like AMBER, CHARMM, and OPLS are well-parameterized for common biomolecules like proteins and nucleic acids, they may lack accurate parameters for novel or uncommon chemical structures like this compound.
Developing accurate parameters for such bicyclic lactams is a non-trivial task. The process typically involves obtaining high-quality QM calculations (often using DFT) for the molecule's geometry, vibrational frequencies, and torsional energy profiles. These QM data then serve as a benchmark for fitting the FF parameters, particularly the bond, angle, and dihedral angle terms.
Specialized tools like the Force Field Toolkit (FFTK) are often used to streamline this parameterization process. Studies on β-lactam cores have highlighted the importance of carefully selecting dihedral angle parameters and phase shifts to accurately reproduce the quantum-optimized geometry in MD simulations. A systematic protocol involving QM calculations followed by MD validation is necessary to ensure the resulting force field can reliably simulate the behavior of these rigid, nitrogen-containing bicyclic systems.
Applications As Advanced Building Blocks and Functional Materials Precursors
Chiral Auxiliaries and Ligands in Asymmetric Catalysis Employing 2,5-Diazabicyclo[2.2.1]heptan-3-one Derivatives
Derivatives of 2,5-diazabicyclo[2.2.1]heptane, including the lactam form, have been successfully employed as chiral auxiliaries and ligands in a range of asymmetric catalytic reactions. acs.orgcymitquimica.comrsc.org The rigid framework of the bicyclic system provides a well-defined chiral environment that can effectively induce stereoselectivity in chemical transformations.
New derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been synthesized and utilized as catalysts in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde, achieving enantioselectivities of up to 78% enantiomeric excess (e.e.). acs.orgrsc.org Furthermore, chiral bicyclic diamines derived from this scaffold have been shown to act as effective organocatalysts in the enantioselective Biginelli reaction, which is crucial for the synthesis of dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with significant biological activity. In these reactions, enantiomeric excesses of up to 46% have been reported.
The catalytic activity of these compounds is often enhanced by the introduction of specific substituents on the nitrogen atoms or the carbon backbone. For instance, C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane have been synthesized using a directed metalation strategy and tested as chiral auxiliaries. One such derivative, when used in the asymmetric reduction of propiophenone, resulted in the formation of (S)-1-phenyl-1-propanol with a modest enantiomeric excess.
| Reaction | Catalyst/Ligand | Product | Enantiomeric Excess (e.e.) | Reference |
| Addition of diethylzinc to benzaldehyde | New (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives | (S)-1-phenylethanol | up to 78% | acs.orgrsc.org |
| Biginelli reaction | (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr | Dihydropyrimidinones (DHPMs) | up to 46% |
Scaffold for Conformationally Constrained Peptide Mimetics and Peptidomimetics
The this compound skeleton serves as a valuable scaffold for the design of conformationally constrained peptide mimetics and peptidomimetics. researchgate.netresearchgate.net Its rigid structure allows for the precise positioning of amino acid side chains, mimicking the secondary structures of natural peptides, such as β-turns and β-sheets. This conformational restriction is a key strategy in the development of peptidomimetics with enhanced biological activity and metabolic stability.
A significant application of this scaffold is as a γ-lactam mimic of β-lactam antibiotics. researchgate.net An unexpected intramolecular cyclization during a Mitsunobu reaction of N-protected (2S,4R)-4-hydroxyproline anilides led to the formation of 2,5-diazabicyclo[2.2.1]heptan-3-ones. These bicyclic γ-lactams are considered potential analogues of β-lactam antibiotics and have demonstrated competitive inhibition of class A and C β-lactamases. researchgate.net
The versatility of the 2,5-diazabicyclo[2.2.1]heptane framework allows for its incorporation into dipeptide mimics, which can be further assembled into more complex peptidomimetic structures. These scaffolds can be conjugated to a solid phase, facilitating the construction of small compound libraries for screening purposes. The development of synthetic routes to enantiomerically pure disubstituted derivatives of this cyclic amino acid mimic is crucial for their application in medicinal chemistry.
Integration into Supramolecular Assemblies and Molecular Recognition Systems
The rigid and well-defined three-dimensional structure of the 2,5-diazabicyclo[2.2.1]heptane core makes it an excellent component for building supramolecular assemblies and systems capable of molecular recognition. The parent diamine, (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, has been shown to form a complex three-dimensional network in the solid state through a series of N—H⋯Br hydrogen bonds. researchgate.net This demonstrates the potential of this scaffold to direct the formation of ordered supramolecular structures.
In the context of molecular recognition, the cationic form of the azabicyclo[2.2.1]heptane skeleton has been studied for its interaction with aromatic amino acid side chains, which is a crucial aspect of protein-ligand binding. These studies have highlighted the importance of π-cation interactions in the molecular recognition processes within biological systems, such as nicotinic acetylcholine (B1216132) receptors. The rigid nature of the bicyclic scaffold provides a stable platform for positioning cationic and aromatic groups to optimize these interactions.
Precursors for Specialized Polymeric Materials and Hybrid Systems
While the direct use of this compound as a monomer for polymerization is not extensively documented, its derivatives hold potential as precursors for specialized polymeric materials and hybrid systems. The parent (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide serves as a starting material for chiral diazabicyclic ligands, which can be used to prepare dicopper(II) complexes. cymitquimica.com Such metal complexes can be considered as nodes in the formation of coordination polymers or metal-organic frameworks (MOFs), leading to materials with tailored catalytic or physical properties. The bifunctional nature of the this compound, possessing both a lactam and a secondary amine, offers opportunities for selective modifications and subsequent polymerization through different reaction pathways.
Role in Natural Product Synthesis as a Key Chiral Synthon
The this compound scaffold, often derived from the natural amino acid hydroxy-L-proline, serves as a valuable chiral synthon in organic synthesis. researchgate.netresearchgate.net Its inherent chirality and rigid conformation make it an attractive starting material for the stereoselective synthesis of complex molecules, including analogues of natural products.
A notable example is its use as a γ-lactam mimic of β-lactam antibiotics, which are themselves natural products. researchgate.net By providing a rigid framework that mimics the spatial arrangement of key functional groups in the natural product, these synthons can lead to the development of novel therapeutic agents with improved properties. Although direct applications in the total synthesis of other natural products are not extensively reported, the availability of this chiral building block in enantiomerically pure form presents significant opportunities for its use in the construction of complex natural product skeletons. For instance, derivatives of the related 2-oxabicyclo[3.3.0]oct-6-en-3-one have been utilized in the synthesis of various natural products. kirj.ee
Future Prospects and Interdisciplinary Directions in 2,5 Diazabicyclo 2.2.1 Heptan 3 One Research
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic routes, and the synthesis of 2,5-diazabicyclo[2.2.1]heptan-3-one and its derivatives is no exception. While the application of continuous flow chemistry for the synthesis of this specific lactam is still an emerging area, current research highlights a significant move towards more sustainable and efficient batch methodologies.
An unexpected and direct route to the this compound skeleton was discovered during a Mitsunobu reaction of N-protected (2S,4R)-4-hydroxyproline anilides with thioacetic acid, which resulted in an intramolecular cyclization. mdpi.com This discovery opens up possibilities for developing more streamlined and atom-economical syntheses. Furthermore, an epimerization-lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters has been developed to produce derivatives of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane, the parent amine of the title compound. unife.itacs.orgacs.org Key to this cascade reaction is the use of an electron-withdrawing N-protective group and a strong base as a promoter. unife.itacs.orgacs.org
These advancements in batch synthesis lay the groundwork for future adaptation into continuous flow systems. The benefits of flow chemistry, such as improved safety, better heat and mass transfer, and the potential for automation and scalability, are particularly relevant for the synthesis of complex heterocyclic structures like this compound. Future research is anticipated to focus on translating these efficient batch syntheses into continuous flow processes, further enhancing their sustainability and industrial applicability.
Exploitation in Optoelectronic and Sensing Applications
The rigid bicyclic structure of the 2,5-diazabicyclo[2.2.1]heptane framework is being leveraged in the design of novel optoelectronic materials, particularly in the burgeoning field of organic-inorganic hybrid perovskites. acs.orgresearchgate.netresearchgate.netacs.org These materials are of immense interest due to their tunable electronic properties and potential applications in solar cells, LEDs, and sensors.
Recent studies have shown that the incorporation of chiral 1S,4S-2,5-diazabicyclo[2.2.1]heptane as the organic cation in three-dimensional rubidium halide perovskites leads to materials with switchable second-harmonic generation (SHG) properties. acs.orgresearchgate.netresearchgate.net These materials, with the general formula [1S,4S-2,5-H2dabch]RbX3·0.5H2O (where X = Cl, Br, I), crystallize in a noncentrosymmetric chiral space group, which is a prerequisite for SHG activity. acs.orgresearchgate.netresearchgate.net The ability to switch the SHG signal "on" and "off" through external stimuli, such as temperature, opens up possibilities for applications in optical data storage and signal processing. researchgate.netresearchgate.net
The introduction of the this compound scaffold into such perovskite structures is a logical next step. The presence of the lactam functionality could further modulate the electronic properties of the resulting materials and introduce new sensing capabilities through hydrogen bonding interactions. The development of sensors based on these hybrid materials could target a range of analytes, with the rigid bicyclic lactam providing a stable and selective binding pocket.
| Compound Family | Property | Potential Application |
| [1S,4S-2,5-H2dabch]RbX3·0.5H2O | Switchable Second-Harmonic Generation | Optical Data Storage, Signal Processing |
| This compound based Perovskites | Modulated Electronic and Sensing Properties | Selective Analyte Sensors |
Advances in Structure-Based Design Methodologies using the Scaffold
In medicinal chemistry, the rigid 2,5-diazabicyclo[2.2.1]heptane scaffold is increasingly utilized as a conformationally restricted building block to design ligands with improved selectivity and potency. researchgate.netresearchgate.net Its rigid structure allows for a more precise positioning of functional groups in three-dimensional space, facilitating stronger and more specific interactions with biological targets. This scaffold is often employed as a rigid analog of piperazine (B1678402), a common motif in many bioactive compounds. researchgate.netresearchgate.net
The this compound skeleton itself has been identified as a potential γ-lactam mimic of β-lactam antibiotics. mdpi.com Derivatives of this bicyclic γ-lactam have shown competitive inhibition of class A and C β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.com This suggests a promising avenue for the development of novel antibacterial agents that can overcome existing resistance mechanisms.
Furthermore, computational methods are being employed to predict the drug-like properties of compounds incorporating the 2,5-diazabicyclo[2.2.1]heptane scaffold. mdpi.com In silico analysis of parameters such as absorption, distribution, metabolism, and excretion (ADME) can guide the design of new analogs with improved pharmacokinetic profiles. mdpi.com For instance, the SwissADME computer-aided prediction model has been used to evaluate the potential of new PFI-3 analogs, which contain the 2,5-diazabicyclo[2.2.1]heptane moiety, for the treatment of glioblastoma. mdpi.com
| Scaffold Application | Target | Potential Therapeutic Area |
| Rigid Piperazine Mimic | Various receptors and enzymes | CNS disorders, Oncology |
| β-Lactam Antibiotic Mimic | β-Lactamases | Infectious Diseases |
Emerging Roles in Dynamic Covalent Chemistry and Responsive Materials
The presence of both a secondary amine and a lactam functionality within the this compound structure makes it an intriguing candidate for the development of dynamic covalent networks and responsive materials. Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create materials that can adapt their structure and properties in response to external stimuli.
While the direct use of this compound in DCC is yet to be extensively explored, the related bicyclic amine 1,4-diazabicyclo[2.2.2]octane (DABCO) has been successfully employed as a reversible crosslinker in polymer networks. These networks exhibit dynamic properties, allowing for the design of materials that are both robust and reprocessable.
The lactam and amine functionalities in this compound could participate in various reversible reactions, such as transamidation or imine formation, which are staples of DCC. By incorporating this scaffold into polymer chains, it may be possible to create responsive materials that change their shape, permeability, or other properties in response to changes in pH, temperature, or the presence of specific chemical species. The development of such "smart" materials holds promise for applications in areas like drug delivery, self-healing materials, and soft robotics. Research into the polymerization of related bicyclic lactams and thiolactones has already demonstrated the potential for creating recyclable and functional polymers. pku.edu.cnacs.orgnih.govkaust.edu.sa
Q & A
Q. What are the primary applications of this compound in asymmetric organocatalysis?
- Methodological Answer : Derivatives like (1S,4S)-2,5-diazabicyclo[2.2.1]heptane•2HBr catalyze asymmetric Biginelli reactions, producing dihydropyrimidinones (DHPMs) with up to 94% yield. Reaction optimization involves varying solvents (e.g., ethanol vs. acetonitrile) and catalyst loadings (e.g., 10 mol% HCl salts) to enhance enantioselectivity .
Advanced Research Questions
Q. How can enantioselectivity be improved in catalytic applications of this compound?
- Methodological Answer : Enantioselectivity hinges on steric and electronic tuning of the catalyst. For instance, N-methylation of the bicyclic scaffold reduces steric hindrance, while chiral auxiliaries like (R)-1-phenylethyl groups improve asymmetric induction. Systematic screening of co-solvents (e.g., dichloromethane vs. THF) and additives (e.g., Brønsted acids) can further refine selectivity .
Q. What mechanistic insights explain its role in SMARCA4/bromodomain inhibition?
- Methodological Answer : Derivatives like PFI-3 ((E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one) inhibit bromodomains by forming hydrogen bonds with acetylated lysine pockets. Molecular docking studies and competitive binding assays (e.g., TR-FRET) validate target engagement, with IC₅₀ values <1 µM in selective cell lines .
Q. How does computational modeling guide the design of novel derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state geometries in catalytic cycles, while Molecular Dynamics (MD) simulations assess binding affinities for targets like CB1/CB2 receptors. For example, PHAR-DBH-Me, a CB1 agonist derived from this scaffold, was optimized using free-energy perturbation (FEP) studies .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in lab settings?
- Methodological Answer : Follow GHS hazard codes (H302, H315, H319) for acute toxicity and irritation. Use PPE (gloves, goggles) and engineering controls (fume hoods) during synthesis. Storage in dry, inert atmospheres (e.g., argon) prevents degradation. Spill management requires neutralization with vermiculite and disposal via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
